4-(1H-indazol-5-yloxy)cyclohexanol
Description
4-(1H-Indazol-5-yloxy)cyclohexanol is a cyclohexanol derivative featuring an indazole-5-yloxy substituent. Indazole, a bicyclic aromatic heterocycle containing two nitrogen atoms, is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The cyclohexanol core contributes to the molecule’s hydrophilicity and hydrogen-bonding capacity, while the indazole moiety may enhance binding affinity to biological targets through π-π interactions and hydrogen bonding. Structural studies of similar compounds, such as 4-(1H-tetrazol-5-yl)-1H-indole, suggest that substituent orientation (e.g., dihedral angles between aromatic systems) significantly influences molecular interactions .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-(1H-indazol-5-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c16-10-1-3-11(4-2-10)17-12-5-6-13-9(7-12)8-14-15-13/h5-8,10-11,16H,1-4H2,(H,14,15) |
InChI Key |
YVGXIJPZWUVARM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)OC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key Observations :
- Unlike desvenlafaxine’s charged dimethylamino group, the indazole-oxy substituent lacks ionizable groups, which may reduce solubility but improve membrane permeability.
Physicochemical Properties
Analysis :
- The hydroxyl group in this compound improves water solubility compared to non-polar analogs like metconazole. However, its logP is higher than desvenlafaxine, suggesting reduced solubility in polar solvents.
Comparison :
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